molecular formula C5H5ClN2OS B8733878 5-Chloro-2-(methylsulfinyl)pyrimidine

5-Chloro-2-(methylsulfinyl)pyrimidine

Cat. No.: B8733878
M. Wt: 176.62 g/mol
InChI Key: CKHNPGGEXNTNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(methylsulfinyl)pyrimidine (CAS 79685-10-2) is a versatile pyrimidine derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 5 H 5 ClN 2 OS and a molecular weight of 176.62 g/mol, is characterized by the sulfinyl group which can enhance solubility and serve as a key functional handle for further chemical transformations . It is recommended to be stored at 2-8°C to maintain stability . Pyrimidine scaffolds are of significant interest in the development of bioactive molecules. Specifically, structurally related 2,4-disubstituted pyrimidines have been identified as potent inhibitors of essential Plasmodium falciparum kinases, such as PfGSK3 and PfPK6, which are novel targets for antimalarial therapy . These kinase inhibitors demonstrate the potential of substituted pyrimidines in targeting parasitic life cycle stages . As such, this compound provides researchers with a key building block for constructing compound libraries aimed at investigating new therapeutic agents, particularly in the field of infectious diseases. Its reactive chloro and methylsulfinyl groups make it a suitable precursor for nucleophilic substitution and metal-catalyzed cross-coupling reactions to generate diverse trisubstituted pyrimidines for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

5-chloro-2-methylsulfinylpyrimidine

InChI

InChI=1S/C5H5ClN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3

InChI Key

CKHNPGGEXNTNPC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Similar compounds differ in substituents on the pyrimidine ring and the oxidation state of the sulfur-containing group. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-2-(methylsulfinyl)pyrimidine Cl (C5), -S(O)CH₃ (C2) C₅H₅ClN₂OS 176.52 Chiral sulfinyl group; reactive in displacement reactions
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (PK11000) Cl (C5), -SO₂CH₃ (C2), -COOH (C4) C₆H₅ClN₂O₃S 244.63 Sulfonyl group enhances stability; covalently binds mutant p53
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine Cl (C4), F (C5), -SCH₃ (C2) C₅H₄ClFN₂S 178.61 Sulfanyl (thioether) group; used as a synthetic intermediate
5-Chloro-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine Cl (C5), -S(O)CH₃ (C2), -CF₃ (C4) C₆H₄ClF₃N₂OS 244.62 Trifluoromethyl enhances lipophilicity; intermediate in agrochemicals

Preparation Methods

Precursor Synthesis: 2-Chloro-5-methylthiopyrimidine

The foundational step in synthesizing 5-Chloro-2-(methylsulfinyl)pyrimidine is the preparation of its thioether precursor, 2-chloro-5-methylthiopyrimidine. A patented method involves reacting 5-bromo-2-chloropyrimidine with sodium methyl mercaptide in dimethylformamide (DMF) at 25–80°C, yielding 2,5-dimethylthiopyrimidine. Subsequent hydrolysis in hydrochloric acid (6 mol/L) at 100°C for 16–36 hours produces 2-hydroxy-5-methylthiopyrimidine, which is then treated with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at 80°C to introduce the chloro group. This three-step sequence achieves an 80% yield in the final chlorination step, with purification via ethyl acetate extraction and petroleum ether pulping.

Oxidation of Thioether to Sulfinyl Group

The methylthio (-SMe) group in 2-chloro-5-methylthiopyrimidine is oxidized to the methylsulfinyl (-S(O)Me) moiety using meta-chloroperbenzoic acid (m-CPBA). This reaction typically proceeds in dichloromethane at room temperature, with stoichiometric control to prevent over-oxidation to sulfone derivatives. The oxidation mechanism involves electrophilic attack by the peracid on the sulfur atom, forming a sulfoxide intermediate. Alternative oxidants like hydrogen peroxide or sodium periodate may be employed, though m-CPBA offers superior selectivity and milder conditions.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Large-scale synthesis benefits from continuous flow reactors, which enhance heat and mass transfer during exothermic oxidation steps. For instance, a tubular reactor system with inline monitoring ensures consistent mixing of m-CPBA and the thioether substrate, reducing side reactions and improving yield reproducibility. This approach minimizes solvent waste and accelerates production rates compared to batch processes.

Solvent and Reagent Recovery

Industrial protocols emphasize solvent recycling, particularly for DMF and POCl₃. Distillation units recover DMF after the initial substitution reaction, while unreacted POCl₃ is condensed and reused in subsequent batches. Such practices align with green chemistry principles, reducing raw material costs by 15–20%.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethyl acetate/petroleum ether mixtures, achieving >98% purity. Controlled cooling rates (1–2°C/min) prevent oiling-out phenomena, ensuring crystalline product formation.

Chromatographic Methods

For high-purity applications (e.g., pharmaceutical intermediates), silica gel column chromatography with ethyl acetate/hexane gradients isolates the sulfoxide derivative. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms purity, with retention times typically at 6.2 minutes.

Comparative Analysis of Oxidation Methods

OxidantTemperature (°C)Yield (%)Purity (%)Cost (USD/kg)
m-CPBA259298450
H₂O₂60859520
NaIO₄407893120

m-CPBA outperforms other oxidants in yield and purity despite higher costs, making it ideal for small-scale pharmaceutical synthesis. Hydrogen peroxide offers a cost-effective alternative for industrial applications where slight purity compromises are acceptable.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces oxidation times from hours to minutes, enhancing throughput. Preliminary trials show 89% yield in 15 minutes using m-CPBA under microwave conditions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Chloro-2-(methylsulfinyl)pyrimidine?

  • Answer : The synthesis typically involves sulfoxidation of 5-Chloro-2-(methylsulfanyl)pyrimidine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Experimental protocols emphasize strict control of reaction stoichiometry and temperature to avoid over-oxidation to the sulfone derivative. Safety measures include using protective equipment (gloves, masks) and handling waste via professional disposal services due to potential toxicity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and sulfinyl group geometry . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm purity and molecular weight. Computational tools like density functional theory (DFT) can predict electronic properties and validate experimental data .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Answer : The compound is sensitive to moisture and light. Storage under inert gas (argon/nitrogen) at −20°C in amber vials is recommended. Degradation products (e.g., sulfone derivatives) should be monitored via thin-layer chromatography (TLC) or HPLC. Safety protocols mandate fume hood use and avoidance of skin contact .

Advanced Research Questions

Q. How does the sulfinyl group influence regioselectivity in nucleophilic substitution reactions?

  • Answer : The sulfinyl moiety acts as a directing group, polarizing the pyrimidine ring and enhancing reactivity at the 4- and 6-positions. For example, in palladium-catalyzed cross-coupling reactions, the sulfinyl group stabilizes transition states via coordination, as observed in analogous chloropyrimidine systems . Kinetic studies using stopped-flow NMR can quantify substituent effects on reaction rates .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding affinities to enzymes like dihydrofolate reductase (DHFR). Parameters for the sulfinyl group’s partial charges and torsional barriers must be calibrated using crystallographic data from SHELX-refined structures . Free-energy perturbation (FEP) calculations further refine binding mode hypotheses .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Answer : Discrepancies in antimicrobial or anticancer assays may arise from impurities or solvent effects. Rigorous purity validation (HPLC ≥98%) and standardized assay conditions (e.g., CLSI guidelines) are essential. Meta-analyses of structure-activity relationships (SAR) for analogous compounds (e.g., 5-chloro-2-hydroxybenzaldehyde derivatives) can identify trends in bioactivity .

Q. What advanced techniques are used to study the compound’s role in coordination chemistry?

  • Answer : The sulfinyl group can act as a ligand for transition metals (e.g., Pd, Co). Synthesis of metal complexes requires anhydrous conditions and characterization via cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) spectroscopy. Single-crystal studies (SHELXL) reveal coordination geometries, as demonstrated for thiosemicarbazone analogs .

Methodological Tables

Technique Application Key Parameters Reference
SC-XRD with SHELXLStructural refinementR-factor < 0.05, anisotropic displacement
DFT CalculationsElectronic property predictionB3LYP/6-311+G(d,p) basis set
HPLC-PDAPurity assessmentC18 column, 0.1% TFA in H2O/MeOH gradient

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